

# FINO2 Structure-Activity Relationship: A Technical Guide to a Novel Ferroptosis Inducer

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## Compound of Interest

Compound Name: *FINO2*

Cat. No.: *B607457*

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## Abstract

**FINO2** is a novel small molecule that induces a non-apoptotic, iron-dependent form of programmed cell death known as ferroptosis. Its unique mechanism of action, which involves both the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of intracellular iron, distinguishes it from other known ferroptosis inducers. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **FINO2**, detailed experimental protocols for studying its effects, and a comprehensive overview of its signaling pathway. The information presented herein is intended to support further research and drug development efforts targeting ferroptosis for therapeutic intervention.

## Introduction

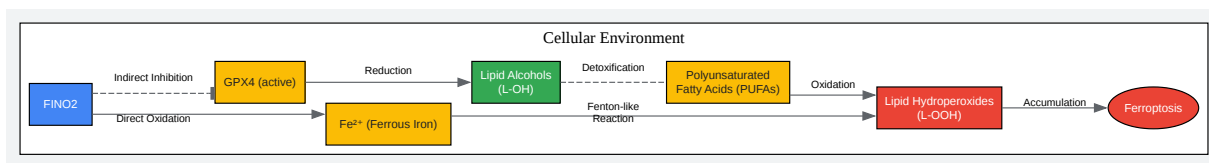
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. As a distinct cell death modality, it presents a promising therapeutic window for targeting diseases such as cancer, neurodegeneration, and ischemia-reperfusion injury. **FINO2** (Ferroptosis-Inducing Nitrogen Oxide 2) has emerged as a valuable chemical probe for studying the intricacies of ferroptosis due to its unique dual mechanism of action. Understanding the relationship between the chemical structure of **FINO2** and its biological activity is paramount for the design of more potent and selective ferroptosis-inducing agents.

## FINO2 Mechanism of Action

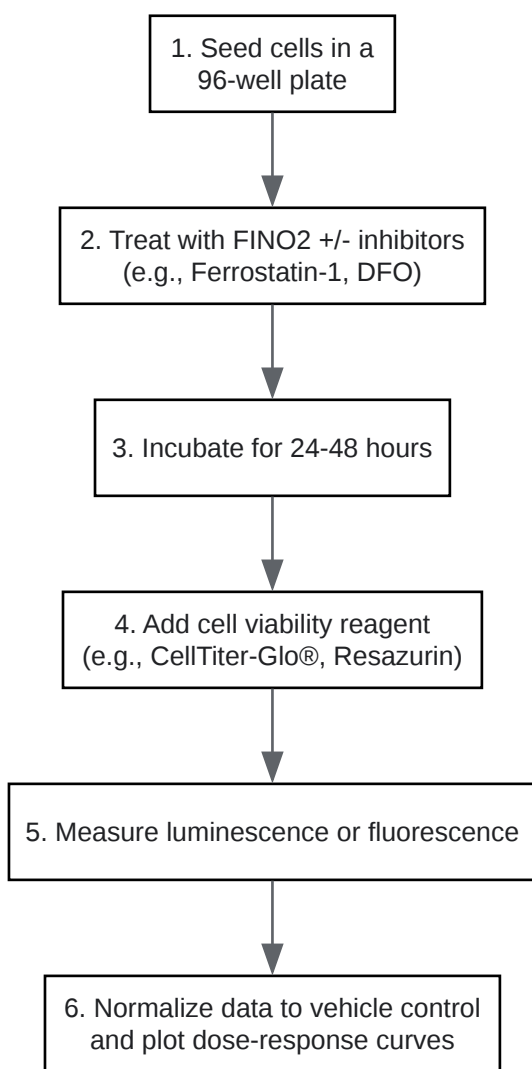
**FINO2**'s mechanism for inducing ferroptosis is multifaceted and distinct from other classes of ferroptosis inducers such as erastin and RSL3.[1] The key events in **FINO2**-induced ferroptosis are:

- **GPX4 Inhibition (Indirect):** Unlike RSL3, which directly binds to and inhibits GPX4, **FINO2** indirectly impairs the enzymatic function of GPX4.[1] This leads to a decrease in the cell's ability to reduce lipid hydroperoxides to non-toxic lipid alcohols, a critical step in preventing ferroptosis.
- **Iron Oxidation:** **FINO2** directly oxidizes ferrous iron ( $\text{Fe}^{2+}$ ) to ferric iron ( $\text{Fe}^{3+}$ ). [1] This process can contribute to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, further exacerbating lipid peroxidation.
- **Lipid Peroxidation:** The combination of impaired GPX4 activity and increased ROS production leads to the widespread and uncontrolled peroxidation of polyunsaturated fatty acids within cellular membranes. This accumulation of lipid peroxides is the ultimate executioner of ferroptotic cell death.

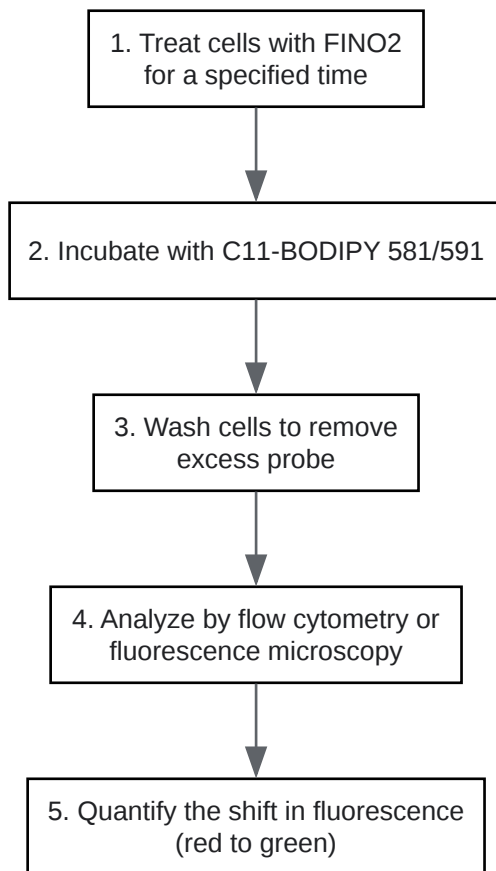
The following diagram illustrates the proposed signaling pathway for **FINO2**-induced ferroptosis.

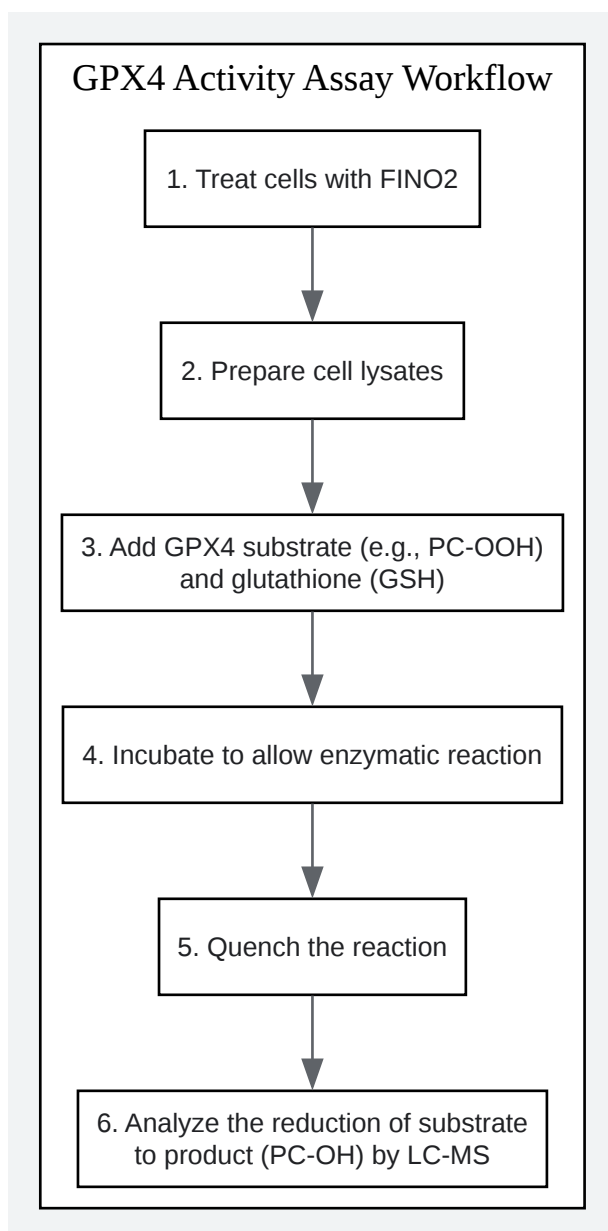


### Cell Viability and Ferroptosis Assay Workflow



### Lipid Peroxidation Assay Workflow (C11-BODIPY)





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## References

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]

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